Phytomonic acid

Descripción general

Descripción

Este compuesto se encuentra predominantemente en bacterias gramnegativas como Lactobacillus arabinosus, protozoos y el aceite de semillas de Byrsocarpus coccineus (Connaraceae) . La estructura cíclica de ciclopropano del ácido fitomónico se comporta de manera similar a un doble enlace, lo que puede desempeñar un papel en la regulación de la fluidez de la membrana celular .

Mecanismo De Acción

El ácido fitomónico ejerce sus efectos principalmente a través de su incorporación en las estructuras lipídicas celulares. La estructura del anillo de ciclopropano influye en la fluidez e integridad de la membrana, lo que puede afectar varios procesos celulares . La estructura ramificada distintiva del ácido fitomónico lo convierte en un punto de interés en el estudio de las vías de biosíntesis de lípidos, particularmente en cómo los organismos sintetizan e incorporan ácidos grasos ciclopropano en sus membranas .

Análisis Bioquímico

Biochemical Properties

Phytomonic acid plays a role in cellular processes and metabolic pathways . It may serve to regulate cell membrane fluidity

Cellular Effects

It is known to influence cell function, possibly through its impact on cell membrane fluidity

Molecular Mechanism

It is known that its cyclopropane ring structure has some properties of a double bond, which may play a role in its interactions with biomolecules

Metabolic Pathways

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El ácido fitomónico puede sintetizarse mediante la hidrogenación de ácidos grasos insaturados. El proceso implica la ciclopropanación del ácido cis-vaccenico (ácido cis-11-octadecenoico) utilizando un catalizador adecuado en condiciones de hidrogenación . La reacción normalmente requiere un catalizador metálico como paladio o platino y se lleva a cabo bajo alta presión y temperatura para lograr la formación del anillo de ciclopropano deseado.

Métodos de Producción Industrial: La producción industrial del ácido fitomónico implica la extracción de fuentes naturales como el aceite de semillas de Byrsocarpus coccineus y cultivos bacterianos de Lactobacillus arabinosus . El proceso de extracción incluye la extracción de lípidos utilizando solventes como acetona y éter dietílico, seguido de purificación mediante técnicas como cromatografía en columna y recristalización .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido fitomónico experimenta varias reacciones químicas, incluyendo:

Oxidación: El anillo de ciclopropano puede oxidarse para formar epóxidos o dioles bajo la influencia de agentes oxidantes como permanganato de potasio u óxido de osmio.

Reducción: El grupo ácido carboxílico puede reducirse a un alcohol utilizando agentes reductores como hidruro de litio y aluminio.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio, óxido de osmio y peróxido de hidrógeno.

Reducción: Hidruro de litio y aluminio, borohidruro de sodio.

Sustitución: Agentes halogenantes (por ejemplo, bromo, cloro), nucleófilos (por ejemplo, aminas, tioles).

Principales Productos Formados:

Oxidación: Epóxidos, dioles.

Reducción: Alcoholes.

Sustitución: Derivados halogenados, compuestos de ciclopropano sustituidos.

4. Aplicaciones en Investigación Científica

El ácido fitomónico tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Aplicaciones Científicas De Investigación

Phytomonic acid has a wide range of scientific research applications, including:

Comparación Con Compuestos Similares

El ácido fitomónico es similar a otros ácidos grasos ciclopropano, como:

Ácido lactobacílico:

Ácido cis-vaccenico: Un ácido graso insaturado que sirve como precursor para la biosíntesis del ácido fitomónico.

Unicidad: La estructura única del anillo de ciclopropano del ácido fitomónico y su papel en la regulación de la fluidez de la membrana celular lo distinguen de otros ácidos grasos. Su capacidad para influir en la integridad de la membrana y sus posibles propiedades antimicrobianas lo convierten en un compuesto valioso para la investigación y aplicaciones industriales .

Actividad Biológica

Phytomonic acid, also known as lactobacillic acid, is a cyclopropane fatty acid (CFA) produced by certain strains of Lactobacillus, particularly Lactobacillus reuteri. This compound has garnered attention due to its potential biological activities, particularly in the context of microbiota-host interactions and immunomodulation.

Chemical Structure and Properties

This compound is characterized by its long-chain structure with a cyclopropane ring. Its molecular formula is C18H34O2, and it is classified as a branched-chain fatty acid. The presence of the cyclopropane moiety is significant as it influences the compound's biochemical properties and biological activities.

Sources and Production

This compound is primarily produced by Lactobacillus species during fermentation processes. It can be isolated from various fermented foods and probiotic supplements. The production of this compound is linked to the metabolic pathways of these bacteria, particularly involving cyclopropane fatty acid synthase (CFA synthase) enzymes.

1. Immunomodulatory Effects

Research indicates that this compound exhibits immunomodulatory properties. A study demonstrated that purified lactobacillic acid could suppress tumor necrosis factor (TNF) production in activated THP-1 human monocytoid cells, suggesting its role in modulating inflammatory responses . However, it was noted that the suppression of TNF was not directly correlated with the concentration of lactobacillic acid, indicating that other mechanisms might be involved in its immunomodulatory effects.

2. Influence on Gut Microbiota

This compound has been shown to influence the composition and activity of gut microbiota. In a metabolomic profiling study, this compound was detected in various growth media used for bacterial cultures, highlighting its potential role in microbial interactions within the gut environment . The presence of this compound may affect the metabolic pathways of other gut microbes, contributing to a balanced gut microbiome.

3. Impact on Dauer Recovery in C. elegans

A notable study investigated the effects of this compound on the recovery from the dauer state in Caenorhabditis elegans. Supplementation with this compound was found to reduce recovery rates in daf-2(e1368) mutants, indicating that increased levels of CFA might inhibit recovery from this developmental stage . This suggests a complex interplay between dietary fatty acids and developmental signaling pathways.

Case Study 1: Refsum's Disease

In patients with Refsum's disease, dietary interventions aimed at reducing phytanic acid levels have shown clinical improvements. A controlled diet led to decreased levels of phytanic acid in blood and adipose tissue, which correlated with improvements in nerve conduction velocity and muscle strength . This underscores the importance of phytanic acid metabolism in specific pathological conditions.

Case Study 2: Probiotic Applications

The application of probiotics containing this compound has been explored for their potential benefits in inflammatory bowel diseases (IBD). Probiotic strains producing this compound may help alleviate intestinal inflammation through their immunomodulatory effects, although further research is needed to clarify these mechanisms .

Research Findings Summary

Propiedades

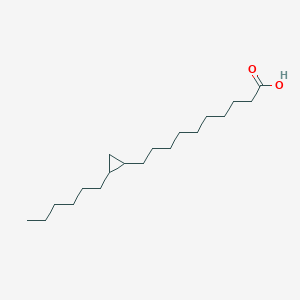

IUPAC Name |

10-(2-hexylcyclopropyl)decanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-2-3-4-10-13-17-16-18(17)14-11-8-6-5-7-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKRDVKGCQRKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CC1CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964568 | |

| Record name | 10-(2-Hexylcyclopropyl)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-06-0 | |

| Record name | 11,12-Methyleneoctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytomonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-(2-Hexylcyclopropyl)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.